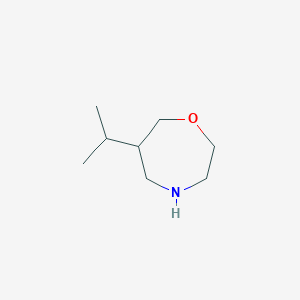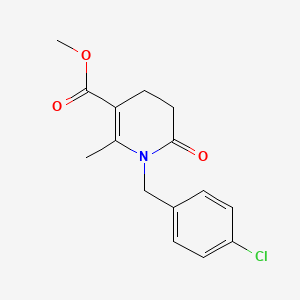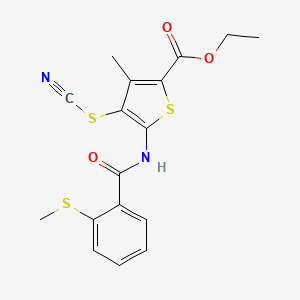![molecular formula C23H20N4O4 B2608441 3,5-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide CAS No. 942005-84-7](/img/structure/B2608441.png)
3,5-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar pyridopyrimidine derivatives has been discussed in various studies . Starting from 2,4,6-triaminopyrimidine with the sodium salt of nitromalonaldehyde, they obtained in a single step the 2,4-diamino-6-nitropyrido . The 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine obtained was treated with a 1:1 complex of N,N-dimethylformamide thionyl chloride to give the expected 7-chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine .Molecular Structure Analysis
The molecular structure of this compound is based on the pyridopyrimidine moiety . Pyridopyrimidines are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For example, the 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine obtained was treated with a 1:1 complex of N,N-dimethylformamide thionyl chloride to give the expected 7-chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C23H20N4O4) and molecular weight (416.437). More detailed information about its physical and chemical properties may be available from specialized databases or scientific literature.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation of Novel Compounds
Research focuses on the synthesis of novel compounds derived from specific chemical scaffolds, showing potential as anti-inflammatory, analgesic, and anticancer agents. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derivatives have been synthesized from visnaginone and khellinone, displaying significant COX-2 selectivity, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). Such studies suggest that complex molecular structures, similar to the one , could be designed to target specific biological pathways, contributing to the development of new therapeutic drugs.
Anticancer and Anti-inflammatory Properties
Several synthesized compounds exhibit anticancer and anti-inflammatory properties. For instance, pyrazolopyrimidines derivatives have shown cytotoxic activities against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016). This highlights the importance of chemical synthesis in discovering new drugs with potential therapeutic applications in cancer and inflammatory diseases.
Antimicrobial Activity
Compounds with pyrimidine derivatives have been explored for their antimicrobial activities against various pathogens. The synthesis and testing of these derivatives reveal their potential as antibacterial and antifungal agents, offering a basis for the development of new antimicrobial drugs (Abdel-rahman et al., 2002). This suggests that compounds similar to 3,5-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide could be investigated for their potential antimicrobial properties.
Wirkmechanismus
The mechanism of action of pyridopyrimidine derivatives has been studied in various contexts . For example, they have been shown to inhibit dihydrofolate reductase (DHFR), some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase . Dihydrofolate reductase (DHFR) catalyzes the reduction of dihydrofolate to tetrahydrofolate which is essential for the action of folate-dependent enzymes and then for DNA synthesis and methylation reactions .
Zukünftige Richtungen
Pyridopyrimidines have shown therapeutic interest and have been the subject of numerous publications, studies, and clinical trials . They are used on several therapeutic targets and have been studied in the development of new therapies . Future research will likely continue to explore the potential of these compounds in various therapeutic contexts.
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-14-25-21-20(5-4-10-24-21)23(29)27(14)17-8-6-16(7-9-17)26-22(28)15-11-18(30-2)13-19(12-15)31-3/h4-13H,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMGFYRZTCJULM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2608365.png)
![1-(3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine;dihydrochloride](/img/structure/B2608366.png)


![2-methyl-N-(2-morpholin-4-ylethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2608370.png)
![N-(4-bromophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2608374.png)
![N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2608375.png)


